molecular formula C6H7NO3 B7884272 Ethyl 3-cyano-2-oxopropanoate

Ethyl 3-cyano-2-oxopropanoate

Cat. No. B7884272
M. Wt: 141.12 g/mol
InChI Key: XGTZSVQFCSDHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091198B1

Procedure details

111.75 g (75 ml, 0.98 mol) of trifluoroacetic acid are added to 100.00 g (0.613 mol) of the sodium salt of ethyl cyanopyruvate (prepared in analogy to Borsche and Manteuffel, Liebigs Ann. 1934, 512, 97) while stirring efficiently in 2.5 l of dioxane at room temperature under argon, and the mixture is stirred for 10 min, during which most of the precursor dissolves. Then 85.93 g (0.613 mol) of 2-fluorobenzyl-hydrazine are added, and the mixture is boiled overnight. After cooling, the sodium trifluoroacetate crystals which have separated out are filtered off with suction and washed with dioxane, and the remaining crude solution is reacted further.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85.93 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Na].[C:9]([CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:10].[F:19][C:20]1[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=1[CH2:22][NH:23][NH2:24]>O1CCOCC1>[NH2:10][C:9]1[N:23]([CH2:22][C:21]2[CH:25]=[CH:26][CH:27]=[CH:28][C:20]=2[F:19])[N:24]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:11]=1 |^1:7|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
100 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(C(=O)OCC)=O
Step Two
Name
Quantity
85.93 g
Type
reactant
Smiles
FC1=C(CNN)C=CC=C1
Step Three
Name
Quantity
2.5 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 min, during which most of the precursor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves
WAIT
Type
WAIT
Details
the mixture is boiled overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the sodium trifluoroacetate crystals which have separated out
FILTRATION
Type
FILTRATION
Details
are filtered off with suction
WASH
Type
WASH
Details
washed with dioxane
CUSTOM
Type
CUSTOM
Details
the remaining crude solution is reacted further

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.